molecular formula C10H11F4NO B13035177 (1S,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL

(1S,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13035177
M. Wt: 237.19 g/mol
InChI Key: JZOPDSWOTXYWRK-SSDLBLMSSA-N
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Description

(1S,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both amino and hydroxyl functional groups, along with fluorine atoms, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-5-(trifluoromethyl)benzaldehyde.

    Key Reactions: The key reactions include the formation of the chiral center through asymmetric synthesis or chiral resolution techniques. Common reagents used in these reactions include chiral catalysts and reducing agents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and enantiomeric excess.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.

Scientific Research Applications

(1S,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL: The enantiomer of the compound with similar properties but different biological activity.

    1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL: A racemic mixture with different pharmacokinetic properties.

Uniqueness

(1S,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomers and racemic mixtures.

Properties

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

(1S,2S)-1-amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F4NO/c1-5(16)9(15)6-2-7(10(12,13)14)4-8(11)3-6/h2-5,9,16H,15H2,1H3/t5-,9+/m0/s1

InChI Key

JZOPDSWOTXYWRK-SSDLBLMSSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=CC(=C1)F)C(F)(F)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)F)C(F)(F)F)N)O

Origin of Product

United States

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